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Compound Name: GID4-IN-1

Cat. No.: B15134973

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the Glucose-Induced
Degradation Protein 4 (GID4), a key substrate receptor within the GID/CTLH E3 ubiquitin ligase
complex. It details its central role in the metabolic switch from gluconeogenesis to glycolysis in
yeast, the conserved functions and distinct characteristics of its human ortholog, and its
emerging potential as a therapeutic target.

Introduction: The GID Complex and Metabolic
Regulation

Cellular metabolism is a tightly regulated network of biochemical reactions that must adapt to
fluctuating nutrient availability. A critical transition for many organisms, from yeast to humans, is
the switch between glucose consumption (glycolysis) and glucose production
(gluconeogenesis). In the yeast Saccharomyces cerevisiae, this adaptation is partly managed
by the ubiquitin-proteasome system (UPS), which ensures the timely degradation of now-
superfluous gluconeogenic enzymes when glucose becomes abundant.[1]

Central to this process is the GID (Glucose-Induced Degradation) complex, a highly conserved,
multi-subunit E3 ubiquitin ligase.[2] This complex functions to recognize, polyubiquitinate, and
thereby target key gluconeogenic enzymes for destruction by the 26S proteasome.[3] The
specificity and activity of the GID complex are critically dependent on its substrate receptor
subunits, the most prominent of which is Gid4 (also known as Vid24).[4]
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In yeast, Gid4 expression is rapidly induced by the presence of glucose.[5] Its appearance
serves as a molecular trigger, activating the GID E3 ligase and initiating the degradation of its
targets.[6] In humans, the orthologous complex is known as the CTLH (C-terminal to LisH)
complex, where GID4 also functions as a substrate receptor.[7] While the fundamental
machinery is conserved, the known substrates and regulatory roles of the human CTLH
complex have expanded beyond glucose metabolism to include cell cycle control and other key
cellular processes.[8]

This guide will explore the molecular mechanisms of GID4-mediated substrate recognition, the
specific pathways it governs, quantitative data related to its function, and detailed experimental
protocols for its study.

Mechanism of Action: GID4 and the Pro/N-Degron
Pathway

GID4 functions as the primary N-recognin for a specific branch of the N-end rule pathway
known as the Pro/N-degron pathway.[9] This pathway targets proteins for degradation based
on the identity of their N-terminal amino acid.

» Substrate Recognition: GID4's substrate-binding domain forms a deep, (3-barrel structure
that specifically recognizes proteins bearing an N-terminal proline (Pro) residue.[10][11] The
binding is also influenced by the subsequent amino acids, creating a specific recognition
motif. While proline is the canonical N-terminal residue, studies have shown that human
GID4 can also recognize other hydrophobic N-terminal residues like Isoleucine (lle) and
Valine (Val), expanding its potential substrate pool.[10]

» Activation of the GID ES3 Ligase: In yeast, the GID complex is largely inactive under
gluconeogenic conditions (e.g., growth on ethanol) when Gid4 is absent.[4] Upon glucose
replenishment, Gid4 is rapidly synthesized and incorporated into the complex, likely inducing
a conformational change that primes the ligase for efficient ubiquitin transfer from its cognate
E2 enzyme (Ubc8 in yeast, UBE2H in humans) to the substrate.[2][8]

» Ubiquitination and Degradation: Once a substrate is bound, the GID complex catalyzes the
attachment of a polyubiquitin chain, which serves as a degradation signal for the 26S
proteasome.[6] Following the metabolic shift, Gid4 itself is ubiquitinated and degraded,
providing a negative feedback loop that resets the system.[6]
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The GID4 Pathway in Saccharomyces cerevisiae

In yeast, the GID4-mediated pathway is a classic example of catabolite inactivation, ensuring
that the energy-intensive process of gluconeogenesis is shut down when the preferred carbon
source, glucose, is available.

Signaling Pathway

The process begins with the sensing of glucose, which triggers a signaling cascade leading to
the rapid transcription and translation of the GID4 gene.[5] The newly synthesized Gid4 protein
then assembles with the core GID complex, activating it to target key gluconeogenic enzymes
for proteasomal degradation.

GID4-Mediated Catabolite Degradation in Yeast
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A diagram of the GID4-mediated degradation pathway in yeast.

Key Substrates and Quantitative Analysis

The primary targets of the Gid4-activated GID complex in yeast are rate-limiting enzymes of

gluconeogenesis.

Substrate

Function in
Gluconeogenesis

N-Terminal Residue

Quantitative Effect
of Gid4 Activation

Fructose-1,6-
bisphosphatase
(Fbpl)

Converts Fructose-
1,6-bisphosphate to

Fructose-6-phosphate

Proline

Half-life decreases
approximately
threefold upon forced

Gid4 expression.[6]

Phosphoenolpyruvate

carboxykinase (Pckl)

Converts
Oxaloacetate to

Phosphoenolpyruvate

Alanine (Pro @ Pos 2)

Subject to Gid
complex-dependent
degradation.[1]

Malate

Converts Malate to

Degraded via the

dehydrogenase 2 Proline Pro/N-degron
Oxaloacetate
(Mdh2) pathway.[12]
Degraded via the
) Key enzyme of the )
Isocitrate lyase (Icl1) Proline Pro/N-degron

glyoxylate cycle

pathway.[12]

The Human GID (CTLH) Complex

The human ortholog of the GID complex, the CTLH complex, is composed of homologous

subunits and is structurally similar.[7] However, its role in directly regulating gluconeogenesis is

less established, and it has been implicated in a broader range of cellular functions, including

cell cycle progression.[8]

Complex Assembly and Substrate Recruitment

The human GID complex exhibits a more complex mode of substrate recruitment, featuring at

least two independent modules.[13][14][15]
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e GID4-dependent module: Similar to yeast, human GID4 is recruited to the complex via the
ARMCS8 subunit and recognizes Pro/N-degron substrates.[14]

» WDR26-dependent module: The WDR26 and RanBP9 subunits form a separate module
capable of recruiting substrates independently of GID4, such as the transcriptional repressor
HBP1.[2][13]

Modular Architecture of the Human GID (CTLH) Complex
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The modular assembly of the human GID/CTLH E3 ligase complex.
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Substrates and Binding Affinities

While a comprehensive list of human GID4 substrates is still being defined, several have been
identified. Additionally, the development of small molecule ligands targeting the GID4 substrate-
binding pocket has provided valuable quantitative data.

Table 4.1: Human GID4 Substrates & Ligands
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Type

Peptide Ligand

Name / Sequence

PGLWKSC

Description

Pro/N-degron
model peptide

Binding Affinity
(Kd) / Potency
(EC50)

1.9 uM (via NMR)
[13]

Peptide Ligand

XGLWKS (X=Pro, lle,
Val)

Synthetic peptides
used in Isothermal
Titration Calorimetry

(ITC) assays

Data confirms binding
of Pro and other
hydrophobic N-
termini.[10]

Metabolic enzyme

Endogenous )
HMGCS1 with a Pro/N-degron, -
Substrate
regulated by GIDA4.[8]
Substrate lacking a
canonical Pro/N-
Endogenous L
ZMYND19 degron, ubiquitinated -
Substrate

in a GID4-dependent

manner.[14]

Small Molecule

Compound 16

Fragment binder
identified via NMR

screen.

110 pM (in vitro)[16]
[17]

Small Molecule

Compound 67

Fragment binder
identified via NMR

screen.

17 puM (in vitro)[16]
[17]

Small Molecule

Compound 88

Binder identified via
DNA-encoded library
(DEL) screen.

5.6 uM (in vitro Kd);
558 nM (cellular
EC50)[13][16][17]

| Chemical Probe | PFI-7 | Optimized, cell-active GID4 antagonist. | Sub-100 nM binding affinity.

(311

Experimental Protocols
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Studying the GID4 pathway involves a range of biochemical and cell biology techniques. Below
are detailed methodologies for key experiments.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade to confirm the E3 ligase activity of the GID
complex towards a specific substrate.
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Workflow: In Vitro Ubiquitination Assay

1. Prepare Reaction Mix
- Ubiquitination Buffer
-ATP
- E1 (activating enzyme)
- E2 (conjugating enzyme, e.g., UBE2H)
- Ubiquitin (HA-tagged)

2. Add E3 Ligase & Substrate
- Recombinant GID/CTLH Complex (with GID4)
- Recombinant Substrate (e.g., Fbpl, HBP1)

:

3. Incubate
- 30-60 minutes at 30-37°C
- Allows enzymatic cascade to proceed

'

4. Stop Reaction
- Add SDS-PAGE loading buffer
- Boil for 5-10 minutes

:

5. Analyze by Western Blot
- Separate proteins by SDS-PAGE
- Transfer to membrane

:

6. Detect Ubiquitination
- Probe with anti-HA antibody (detects Ub)
- Probe with anti-substrate antibody

Result: High MW Smear
(Indicates polyubiquitinated substrate)

Click to download full resolution via product page

A generalized workflow for an in vitro ubiquitination assay.
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Methodology:

» Reaction Buffer Preparation: Prepare a 5X ubiquitination buffer (e.g., 100 mM Tris-HCI pH
7.5, 25 mM MgClz, 2.5 mM DTT). Prepare a 10 mM ATP solution.[5]

o Assemble the Reaction: In a microcentrifuge tube on ice, combine the following components
to a final volume of 30-50 pL:

o 5X Ubiquitination Buffer (to 1X final)

o ATP (to 1-2 mM final)

o Recombinant E1 enzyme (e.g., UBE1, ~50-100 nM final)

o Recombinant E2 enzyme (e.g., UBE2H, ~100-200 nM final)

o Recombinant, tagged Ubiquitin (e.g., HA-Ub, ~5 ug)

o Recombinant substrate protein (~200-500 ng)

o Recombinant GID/CTLH complex (~200-500 ng)

o Nuclease-free water to final volume.

o Controls: Set up parallel reactions lacking E1, E3, or ATP to ensure the observed
ubiquitination is dependent on the complete enzymatic cascade.[18]

 Incubation: Incubate the reaction mixture at 30°C or 37°C for 60-90 minutes.[18]

o Termination: Stop the reaction by adding 4X SDS-PAGE sample buffer containing -
mercaptoethanol or DTT and boiling at 95-100°C for 5-10 minutes.[5]

e Analysis: Resolve the proteins on an SDS-PAGE gel (8-12% acrylamide). Transfer to a
PVDF or nitrocellulose membrane.

o Immunoblotting: Block the membrane and probe with a primary antibody against the
substrate protein or its tag. A ladder or high-molecular-weight smear appearing above the
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unmodified substrate band indicates successful polyubiquitination. Re-probe with an anti-HA
antibody to confirm the smear consists of ubiquitin-conjugated species.[18]

Co-Immunoprecipitation (Co-IP) of the GID Complex

Co-IP is used to isolate the GID complex from cell lysates to identify its subunits and interacting
proteins.

Methodology:
e Cell Lysis:

o Culture cells (e.g., HEK293T expressing a tagged GID subunit like FLAG-GID4) to ~90%
confluency.

o Wash cells twice with ice-cold PBS.

o Lyse cells on the plate with ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCI pH 7.4, 150
mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase
inhibitors.[19]

o Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on a rotator for
30 minutes at 4°C.

o Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the
supernatant to a new tube.

e Pre-clearing (Optional): To reduce non-specific binding, add Protein A/G agarose beads to
the lysate and incubate for 1 hour at 4°C. Pellet the beads and discard them.[20]

e Immunoprecipitation:

o Add the primary antibody specific to the tagged protein (e.g., anti-FLAG antibody) to the
cleared lysate. Incubate on a rotator for 2-4 hours or overnight at 4°C.

o Add pre-washed Protein A/G agarose or magnetic beads and incubate for an additional 1-
2 hours at 4°C to capture the antibody-protein complexes.[19]
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Washing:
o Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).

o Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer
(lysis buffer with a lower detergent concentration, e.g., 0.1% Triton X-100).[20]

Elution:

o Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and
boiling for 5 minutes.

o Alternatively, use a competitive elution method with a 3xFLAG peptide to elute the
complex in its native state for downstream functional assays.

Analysis: Analyze the eluted proteins by Western blot to confirm the presence of the bait
protein (FLAG-GID4) and co-precipitated GID subunits (e.g., RMND5A, ARMCS). For
discovery, eluted proteins can be analyzed by mass spectrometry.

Pulse-Chase Analysis of Fbpl Degradation

This technique measures the half-life of a protein by metabolically labeling a cohort of newly
synthesized proteins and monitoring their abundance over time.

Methodology (Cycloheximide Chase):

Cell Growth: Grow S. cerevisiae cells expressing the protein of interest (e.g., Fbpl) in a
medium with a non-fermentable carbon source (e.g., YP-Ethanol) to mid-log phase (ODeoo
~0.8-1.2).[21] This ensures high expression of gluconeogenic enzymes.

Initiate Degradation: To trigger catabolite degradation, pellet the cells and resuspend them in
a glucose-containing medium (e.g., YPD). This shift induces Gid4 expression and Fbpl
degradation.

Inhibit Protein Synthesis: Immediately after resuspension in glucose medium, add
cycloheximide (a translation inhibitor) to a final concentration of 50-100 pg/mL. This ensures
that only the pre-existing pool of Fbp1l is monitored, without replacement by new synthesis.
[21]
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¢ Time Course Collection:

o

Immediately take a "time zero" (t=0) aliquot of the cell culture.

[¢]

Continue incubating the culture at 30°C with shaking.

o

Collect subsequent aliquots at various time points (e.g., 15, 30, 60, 90, 120 minutes).

[e]

Immediately pellet the cells from each aliquot and flash-freeze them in liquid nitrogen or
process for protein extraction.

e Protein Extraction and Analysis:

o Prepare protein extracts from each time point using a standard method (e.g., glass bead
lysis or alkaline extraction).

o Normalize total protein concentration for all samples using a BCA or Bradford assay.

o Separate equal amounts of total protein by SDS-PAGE and analyze the levels of Fbp1l by
Western blot using a specific anti-Fbp1 antibody. Use a stable loading control (e.g., Pgkl)
to ensure equal loading.

e Quantification: Use densitometry software to quantify the Fbpl band intensity at each time
point. Plot the relative intensity (normalized to t=0) versus time on a semi-log plot to calculate
the protein half-life. A comparison between wild-type and gid4A mutant strains will
demonstrate GID4's role in Fbp1l stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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